![molecular formula C36H38N6O6S B10778979 3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide](/img/structure/B10778979.png)
3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K-8794 is a synthetic organic compound that functions as a selective antagonist for the endothelin B receptor. It was developed by Kowa in Japan and has been studied for its potential therapeutic applications, particularly in cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-8794 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate aldehydes and amines.
Substitution Reactions: The core structure undergoes various substitution reactions to introduce functional groups such as the tert-butylphenylsulfonylamino and methoxyphenoxy groups.
Final Coupling: The final step involves coupling the substituted pyrimidine with a propanamide derivative to form K-8794.
Industrial Production Methods
Industrial production of K-8794 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
K-8794 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing sulfoxides back to sulfides.
Substitution: K-8794 can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of K-8794, as well as substituted pyrimidine compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the binding interactions with endothelin receptors.
Biology: K-8794 is used to investigate the physiological roles of endothelin B receptors in various biological processes.
Medicine: The compound has shown promise in the treatment of cardiovascular diseases, including hypertension and heart failure, by blocking the endothelin B receptor.
Industry: K-8794 is used in the development of new therapeutic agents targeting endothelin receptors
Mechanism of Action
K-8794 exerts its effects by selectively binding to the endothelin B receptor, thereby blocking the action of endothelin peptides. This inhibition prevents the vasoconstrictive and mitogenic effects mediated by the receptor, leading to vasodilation and reduced cell proliferation. The compound stabilizes the inactive conformation of the receptor through a water-mediated hydrogen-bonding network .
Comparison with Similar Compounds
K-8794 is compared with other endothelin receptor antagonists such as bosentan, ambrisentan, and macitentan:
Bosentan: Targets both endothelin A and endothelin B receptors but has lower selectivity compared to K-8794.
Ambrisentan: Primarily targets endothelin A receptors with minimal activity on endothelin B receptors.
Macitentan: Similar to bosentan but with improved pharmacokinetic properties
K-8794’s uniqueness lies in its high selectivity for the endothelin B receptor, making it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes .
Properties
Molecular Formula |
C36H38N6O6S |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
3-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxy-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C36H38N6O6S/c1-23-11-9-12-24(2)30(23)39-29(43)19-22-47-35-31(48-28-14-8-7-13-27(28)46-6)32(40-34(41-35)33-37-20-10-21-38-33)42-49(44,45)26-17-15-25(16-18-26)36(3,4)5/h7-18,20-21H,19,22H2,1-6H3,(H,39,43)(H,40,41,42) |
InChI Key |
MTNFANNLCUMCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCOC2=NC(=NC(=C2OC3=CC=CC=C3OC)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


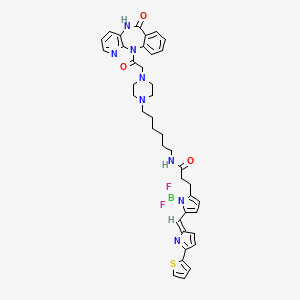
![(1R,2S,9S,12S,13R,16S)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,18-trien-16-ol](/img/structure/B10778903.png)
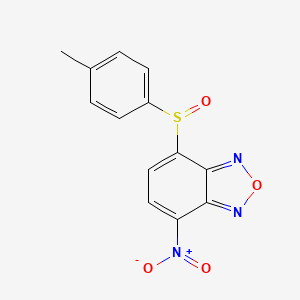
![3-Tert-butylindeno[1,2-c]pyrazol-4(3ah)-one](/img/structure/B10778936.png)
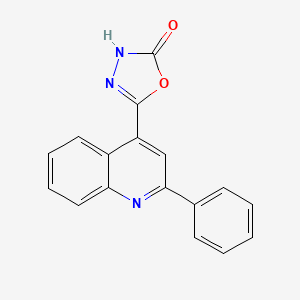
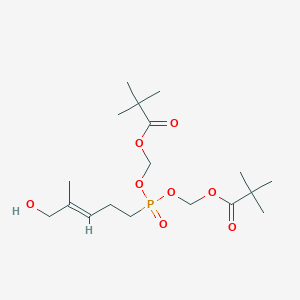
![2-(3-Piperidin-4-Yloxy-1-Benzothiophen-2-Yl)-5-[(1,3,5-Trimethylpyrazol-4-Yl)methyl]-1,3,4-Oxadiazole](/img/structure/B10778961.png)
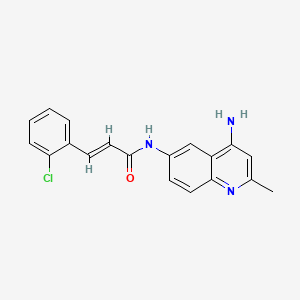
![5,6-dichloro-2H-triazolo[4,5-e]pyrazine](/img/structure/B10778970.png)
![[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778975.png)
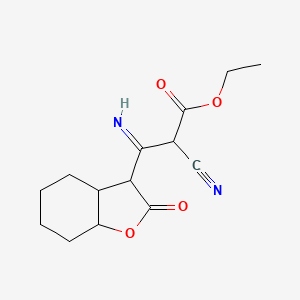
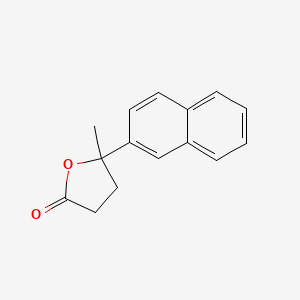
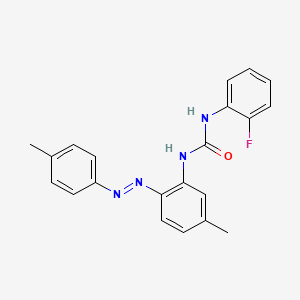
![3-[[6-[3-(Hydroxymethyl)phenyl]-3-methyl-pyridine-2-carbonyl]amino]-2,4-dimethyl-benzoic acid](/img/structure/B10778994.png)
